An In-depth Technical Guide to the Chemical Properties of Boc-D-norleucine
An In-depth Technical Guide to the Chemical Properties of Boc-D-norleucine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of N-tert-butoxycarbonyl-D-norleucine (Boc-D-norleucine), a crucial amino acid derivative in peptide synthesis and pharmaceutical research. This document details its physicochemical characteristics, spectroscopic data, synthesis protocols, and applications, presenting the information in a clear and structured format for easy reference by researchers and professionals in drug development.
Physicochemical Properties
Boc-D-norleucine is the N-protected form of D-norleucine, an isomer of leucine. The tert-butoxycarbonyl (Boc) protecting group enhances its stability and solubility in organic solvents, making it a versatile building block in solid-phase peptide synthesis (SPPS).[1] Its non-proteinogenic nature allows for the synthesis of peptides with modified properties.[1]
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₁NO₄ | [1] |
| Molecular Weight | 231.29 g/mol | [2] |
| CAS Number | 55674-63-0 | [2] |
| Appearance | Colorless to light yellow liquid/syrup | [1][2] |
| Density | 1.063 ± 0.06 g/cm³ | [2] |
| Boiling Point | 362.1 °C at 760 mmHg (Predicted) | [3] |
| Optical Rotation | [α]D²⁰ = +8 ± 2º (c=1 in MeOH) | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
Solubility and Stability
Boc-D-norleucine exhibits good solubility in a range of organic solvents, a key property for its use in peptide synthesis.
Solubility:
-
Soluble in Dimethyl sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[4]
Stability and Storage:
-
Pure Form: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[2]
-
In Solvent: Store solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[2]
-
It is recommended to keep the compound in a dark place and sealed in a dry environment.[4]
Synthesis of Boc-D-norleucine
The synthesis of Boc-D-norleucine is typically achieved by the reaction of D-norleucine with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. The following is a general experimental protocol adapted from the synthesis of its L-isomer.
Experimental Protocol: Synthesis of Boc-D-norleucine
Materials:
-
D-norleucine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)[5]
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (EtOAc)
-
Petroleum ether
-
1 M Sodium bisulfate (NaHSO₄) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve D-norleucine in a 1:1 mixture of water and THF.
-
Add sodium bicarbonate (or triethylamine) to the solution to create basic conditions.
-
Add di-tert-butyl dicarbonate to the reaction mixture.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring overnight.
-
After the reaction is complete, add water to dissolve any precipitate.
-
Extract the unreacted di-tert-butyl dicarbonate with petroleum ether (typically three times).
-
Acidify the aqueous phase to a pH of approximately 3 with a 1 M NaHSO₄ solution.
-
Extract the Boc-D-norleucine from the acidified aqueous phase with ethyl acetate (typically three times).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure to yield the final product, typically as a clear oil or syrup.[4]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Boc-D-norleucine.
Application in Peptide Synthesis
Boc-D-norleucine is a valuable building block in peptide synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS).[1] The Boc group protects the amine functionality, allowing for controlled, sequential addition of amino acids to a growing peptide chain.
General Workflow for Boc-D-norleucine in SPPS
The following diagram illustrates the general steps for incorporating Boc-D-norleucine into a peptide chain using SPPS.
Caption: General workflow for using Boc-D-norleucine in SPPS.
Spectroscopic Data
Spectroscopic data is essential for the characterization of Boc-D-norleucine. The following data is based on available information, primarily for the L-isomer, which is expected to have identical spectroscopic properties to the D-isomer, with the exception of optical rotation.
¹H NMR Spectroscopy
The ¹H NMR spectrum of N-Boc-L-norleucine (which is expected to be identical for the D-isomer) in DMSO-d₆ shows the following characteristic peaks:
-
δ 12.38 (bs, 1H, COOH): A broad singlet corresponding to the carboxylic acid proton.
-
δ 7.02 (d, J=8.2 Hz, 1H, NH): A doublet for the amide proton.
-
δ 3.87-3.78 (m, 1H, CH): A multiplet for the alpha-proton.
-
δ 1.69-1.47 (m, 2H, CH₂): A multiplet for the beta-methylene protons.
-
δ 1.37 (s, 9H, t-Bu): A singlet for the nine protons of the tert-butyl group.
-
δ 1.32-1.20 (m, 4H, CH₂): A multiplet for the gamma and delta methylene protons.
-
δ 0.85 (t, J=7.0Hz, 3H, CH₃): A triplet for the terminal methyl group protons.[4]
Infrared (IR) Spectroscopy
-
~3300 cm⁻¹: N-H stretching of the carbamate.
-
~2960-2850 cm⁻¹: C-H stretching of the alkyl groups.
-
~1740 cm⁻¹: C=O stretching of the carboxylic acid.
-
~1690 cm⁻¹: C=O stretching of the carbamate (Boc group).
Mass Spectrometry
The exact mass of Boc-D-norleucine is 231.1471 g/mol .[6] In mass spectrometry, the molecule would be expected to show a molecular ion peak corresponding to this mass, along with characteristic fragmentation patterns, such as the loss of the Boc group.
References
- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. americanelements.com [americanelements.com]
- 4. BOC-L-NORLEUCINE | 6404-28-0 [chemicalbook.com]
- 5. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
- 6. N-tert-Butoxycarbonyl-L-norleucine | C11H21NO4 | CID 2733747 - PubChem [pubchem.ncbi.nlm.nih.gov]
